Ethyl 5-amino-1,2,4-triazine-6-carboxylate
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Overview
Description
Ethyl 5-amino-1,2,4-triazine-6-carboxylate is a heterocyclic compound that belongs to the class of 1,2,4-triazines. This compound is of significant interest due to its diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes an ethyl ester group attached to the 6th position of the triazine ring and an amino group at the 5th position, which contributes to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-amino-1,2,4-triazine-6-carboxylate typically involves the condensation of ethyl cyanoacetate with hydrazine hydrate, followed by cyclization with formic acid. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent to facilitate the formation of the triazine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-amino-1,2,4-triazine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The amino group at the 5th position can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions with different reagents to form fused heterocyclic systems.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions:
Aryl Isocyanates: Used in condensation reactions to form pyrimido[4,5-e][1,2,4]triazines.
Triphenylphosphine and Hexachloroethane: Used to form iminophosphoranes, which can further react to form oxazino[6,5-e][1,2,4]triazines.
Pyridine: Often used as a solvent in cyclization reactions.
Major Products:
Pyrimido[4,5-e][1,2,4]triazines: Formed from condensation with aryl isocyanates.
Oxazino[6,5-e][1,2,4]triazines: Formed from reactions involving iminophosphoranes.
Scientific Research Applications
Ethyl 5-amino-1,2,4-triazine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-cancer and anti-HIV activities.
Industry: Utilized in the development of herbicides and other agrochemicals due to its selective biological activity.
Mechanism of Action
The mechanism of action of ethyl 5-amino-1,2,4-triazine-6-carboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity and leading to biological effects.
Pathways Involved: It may interfere with DNA synthesis and repair mechanisms, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it can inhibit viral replication by targeting viral enzymes.
Comparison with Similar Compounds
Ethyl 5-amino-1,2,4-triazine-6-carboxylate can be compared with other similar compounds such as:
s-Triazine Derivatives: These compounds also contain a triazine ring and exhibit similar biological activities. this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and functionality.
Tetrazines: Another class of nitrogen-rich heterocycles with applications in medicinal chemistry. While they share some similarities, tetrazines have different electronic properties and reactivity profiles.
Properties
Molecular Formula |
C6H8N4O2 |
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Molecular Weight |
168.15 g/mol |
IUPAC Name |
ethyl 5-amino-1,2,4-triazine-6-carboxylate |
InChI |
InChI=1S/C6H8N4O2/c1-2-12-6(11)4-5(7)8-3-9-10-4/h3H,2H2,1H3,(H2,7,8,9) |
InChI Key |
WVVNJRXZMTURCD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=CN=N1)N |
Origin of Product |
United States |
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